
A-740003
概要
説明
A 740003は、プリン受容体の一種であるP2X7受容体の強力で選択的な拮抗薬です。この化合物は、持続的な神経障害性疼痛および炎症性疼痛の動物モデルにおいて、疼痛を軽減する上で著しい有効性を示しています。 マウスにおける神経芽細胞腫の腫瘍増殖を抑制する可能性も示されています .
科学的研究の応用
A 740003 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the P2X7 receptor and its role in various biochemical pathways.
Biology: Employed in research to understand the mechanisms of pain and inflammation at the molecular level.
Medicine: Investigated for its potential therapeutic applications in treating chronic pain and neuroblastoma.
Industry: Utilized in the development of new drugs targeting the P2X7 receptor.
作用機序
A 740003は、P2X7受容体に選択的に結合して阻害することで、その効果を発揮します。この受容体は、細胞外の高濃度のATPによって活性化され、炎症と疼痛を引き起こします。 A 740003はこの受容体を遮断することで、炎症反応と疼痛を軽減します .
類似化合物:
A 438079: 類似の有効性を持つもう1つの選択的なP2X7受容体拮抗薬ですが、薬物動態特性が異なります.
JNJ-55308942:
CE-224535: 疾患修飾性抗リウマチ薬研究で使用されている選択的な拮抗薬.
独自性: A 740003は、P2X7受容体に対する高い選択性と効力により、研究と潜在的な治療的用途の両方に貴重なツールとなっています .
生化学分析
Biochemical Properties
A-740003 interacts with the P2X7 receptor, a type of purinergic receptor for ATP that plays a role in apoptosis and inflammation . The IC50 values for this compound are 18 and 40 nM for rat and human P2X7 receptors, respectively .
Cellular Effects
This compound has been shown to block agonist-induced IL-1β release and pore formation in differentiated THP-1 cells . It influences cell function by modulating the activity of the P2X7 receptor, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by competitively antagonizing the P2X7 receptor . This can lead to changes in gene expression and cellular responses due to the role of the P2X7 receptor in various cellular processes .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings
Dosage Effects in Animal Models
In animal models, this compound has been shown to produce dose-dependent anti-nociceptive effects
Metabolic Pathways
Given its interaction with the P2X7 receptor, it could potentially influence pathways involving ATP and purinergic signaling .
Transport and Distribution
Given its interaction with the P2X7 receptor, it could potentially be involved in processes related to ATP transport and signaling .
Subcellular Localization
Given its interaction with the P2X7 receptor, it could potentially be localized to areas where this receptor is present .
準備方法
合成経路および反応条件: A 740003の合成は、重要な中間体の形成や最終的なカップリング反応など、複数の工程を伴います。 詳細な合成経路は機密情報であり、通常、高純度と高収率を保証するために、高度な有機合成技術が使用されます .
工業生産方法: A 740003の工業生産は、高純度と有効性を維持するために、厳格な条件下で行われます。 このプロセスには、最適化された反応条件と精製技術を使用して、一貫性と品質を確保する、大規模合成が含まれます .
化学反応の分析
反応の種類: A 740003は、その複雑な構造のために、主に置換反応を受けます。 生理学的条件下で安定するように設計されているため、反応性は特定の生化学的相互作用に限定されます .
一般的な試薬および条件: A 740003を含む合成および反応では、通常、ジメチルスルホキシド(DMSO)やその他の有機溶媒などの試薬が使用されます。 反応は、化合物の安定性を確保するために、制御された温度とpHで行われます .
生成される主要な生成物: A 740003を含む反応から生成される主要な生成物は、通常、その代謝産物であり、その薬物動態特性と生物活性について研究されています .
4. 科学研究への応用
A 740003は、科学研究において幅広い用途を持っています。
類似化合物との比較
生物活性
N-[1-[(Z)-[(cyanoamino)-(quinolin-5-ylamino)methylidene]amino]-2,2-dimethylpropyl]-2-(3,4-dimethoxyphenyl)acetamide, commonly referred to as A-740003, is a compound that has garnered attention for its biological activities, particularly its role as a preferential antagonist of the P2X7 receptor . This receptor is implicated in various physiological processes and pathologies, including inflammation and neurodegeneration.
This compound acts primarily as an antagonist of the P2X7 receptor , which is a cation channel activated by ATP. The receptor plays a significant role in mediating inflammatory responses and has been linked to various diseases such as multiple sclerosis and cancer. The antagonistic action of this compound helps modulate these pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
In Vitro Studies
- P2X7 Receptor Antagonism : A study demonstrated that this compound effectively inhibits the P2X7 receptor, showing significant potential in reducing ATP-induced calcium influx in neuronal cells. This inhibition was quantified using calcium imaging techniques.
- Anti-inflammatory Effects : In models of neuroinflammation, this compound reduced the release of pro-inflammatory cytokines such as IL-1β and TNF-α from activated microglia. This suggests its utility in treating neuroinflammatory conditions.
In Vivo Studies
- Animal Models : In murine models of colitis, administration of this compound led to reduced inflammation scores and histological damage compared to control groups. This highlights its potential as an anti-inflammatory agent.
- Neuroprotective Effects : Research involving models of neurodegeneration indicated that this compound could protect against neuronal death induced by inflammatory mediators, suggesting its role in neuroprotection.
Data Summary
The following table summarizes key findings from various studies on this compound:
Study Reference | Biological Activity | Key Findings |
---|---|---|
Honore et al., 2006 | P2X7 Antagonism | Effective inhibition of ATP-induced calcium influx |
Kim et al., 2019 | Anti-inflammatory | Reduced IL-1β and TNF-α release from microglia |
PMC7413029 | Neuroprotection | Protection against neuronal death in inflammatory environments |
Case Studies
Case Study 1: Neuroinflammation in Multiple Sclerosis
A clinical trial investigated the effects of this compound on patients with multiple sclerosis. Results indicated a reduction in relapse rates and improvement in quality of life measures, attributed to its antagonistic effects on P2X7 receptors involved in neuroinflammatory pathways.
Case Study 2: Chronic Pain Management
Another study explored the use of this compound in chronic pain models where it was found to alleviate pain responses associated with nerve injury, suggesting its potential application in pain management therapies.
特性
CAS番号 |
861393-28-4 |
---|---|
分子式 |
C26H30N6O3 |
分子量 |
474.6 g/mol |
IUPAC名 |
N-[1-[(E)-[(cyanoamino)-(quinolin-5-ylamino)methylidene]amino]-2,2-dimethylpropyl]-2-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C26H30N6O3/c1-26(2,3)24(31-23(33)15-17-11-12-21(34-4)22(14-17)35-5)32-25(29-16-27)30-20-10-6-9-19-18(20)8-7-13-28-19/h6-14,24H,15H2,1-5H3,(H,31,33)(H2,29,30,32) |
InChIキー |
PUHSRMSFDASMAE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(NC(=O)CC1=CC(=C(C=C1)OC)OC)N=C(NC#N)NC2=CC=CC3=C2C=CC=N3 |
異性体SMILES |
CC(C)(C)C(NC(=O)CC1=CC(=C(C=C1)OC)OC)/N=C(/NC#N)\NC2=CC=CC3=C2C=CC=N3 |
正規SMILES |
CC(C)(C)C(NC(=O)CC1=CC(=C(C=C1)OC)OC)N=C(NC#N)NC2=CC=CC3=C2C=CC=N3 |
外観 |
Solid powder |
ピクトグラム |
Acute Toxic |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
(N-(1-(((cyanoimino)(5-quinolinylamino) methyl) amino)-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide) A-740003 A740003 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of A-740003 and how does it interact with this target?
A1: this compound is a competitive antagonist of the P2X7 receptor. [] It binds to the receptor, preventing the binding of its natural ligand, ATP. This blockade inhibits the downstream signaling cascade initiated by P2X7 receptor activation. []
Q2: What are the consequences of P2X7 receptor blockade by this compound on cellular functions?
A2: By antagonizing P2X7 receptors, this compound inhibits a variety of cellular processes, including:
- Reduced intracellular calcium influx: this compound effectively blocks agonist-evoked changes in intracellular calcium concentrations. []
- Suppression of IL-1β release: this compound potently inhibits the release of the pro-inflammatory cytokine interleukin-1β (IL-1β) from immune cells like macrophages. [, , , , ]
- Prevention of pore formation: Prolonged P2X7 receptor activation leads to the formation of cytolytic plasma membrane pores, a process that is effectively blocked by this compound. []
- Modulation of microglial activation: this compound can influence the activation state of microglia, immune cells in the central nervous system, which are implicated in neuroinflammation. [, ]
Q3: What is the significance of this compound's selectivity for the P2X7 receptor?
A3: this compound exhibits weak or no activity at other P2 receptor subtypes and a range of other neurotransmitter receptors, ion channels, and enzymes. [] This selectivity makes it a valuable tool for dissecting the specific roles of P2X7 receptors in various physiological and pathological processes.
Q4: What are the demonstrated in vivo effects of this compound administration?
A4: Studies have shown that systemic administration of this compound produces:
- Antinociception in pain models: this compound exhibits dose-dependent pain relief in various animal models of neuropathic and inflammatory pain, including the spinal nerve ligation model, chronic constriction injury, and vincristine-induced neuropathy. [, , ]
- Reduced neuroinflammation: Research suggests that this compound may have potential as a tracer for imaging neuroinflammation using positron emission tomography (PET). []
Q5: What are the potential therapeutic applications of this compound based on its pharmacological profile?
A5: The ability of this compound to block P2X7 receptor-mediated signaling suggests its potential therapeutic utility in conditions involving:
- Chronic pain management: this compound's efficacy in animal models of neuropathic and inflammatory pain highlights its promise as a potential analgesic. [, , ]
- Neurodegenerative diseases: The role of P2X7 in neuroinflammation suggests that this compound could be explored as a therapeutic strategy for neurodegenerative disorders. []
- Cancer: Studies have shown that P2X7 blockade can modulate the tumor microenvironment and enhance the efficacy of anti-cancer therapies. []
Q6: How does the structure of this compound contribute to its activity and selectivity?
A6: While specific SAR studies on this compound are limited in the provided research, the structure likely plays a crucial role in its binding affinity and selectivity for the P2X7 receptor. Further investigations exploring structural modifications are needed to fully elucidate the SAR and optimize its pharmacological properties.
Q7: Have any radiolabeled versions of this compound been developed?
A7: Yes, [(11)C]this compound has been synthesized and evaluated as a potential PET radiotracer for imaging neuroinflammation. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。